molecular formula C16H17BrO4 B5910560 2-(4-bromophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl acetate

2-(4-bromophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl acetate

Cat. No. B5910560
M. Wt: 353.21 g/mol
InChI Key: ZLKYQUAPUXDCEQ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl acetate is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as Bromophenyl Acetate and is a member of the pyran family of organic compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl acetate is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. This pathway is responsible for the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl acetate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, it has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl acetate in lab experiments include its potential anti-cancer properties and its ability to induce apoptosis in cancer cells. However, the limitations include the need for further research to fully understand its mechanism of action and the potential toxicity of the compound.

Future Directions

There are several future directions for the research of 2-(4-bromophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl acetate. One direction is to further study its potential anti-cancer properties and develop it into a new cancer therapy. Another direction is to investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl acetate can be achieved through a multi-step reaction process. One of the most common methods involves the reaction of 4-bromobenzaldehyde with 3,3,5-trimethylcyclohexanone in the presence of a base such as potassium carbonate. This reaction produces 4-(3,3,5-trimethyl-6-oxo-2H-pyran-4-yl)benzaldehyde, which is then reacted with acetic anhydride to yield 2-(4-bromophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl acetate.

Scientific Research Applications

2-(4-bromophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl acetate has been found to have potential applications in scientific research. One of the areas where this compound has been studied is in the field of cancer research. Studies have shown that 2-(4-bromophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl acetate has anti-cancer properties and can induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

[2-(4-bromophenyl)-3,3,5-trimethyl-6-oxo-2H-pyran-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO4/c1-9-13(20-10(2)18)16(3,4)14(21-15(9)19)11-5-7-12(17)8-6-11/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKYQUAPUXDCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(OC1=O)C2=CC=C(C=C2)Br)(C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl acetate

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